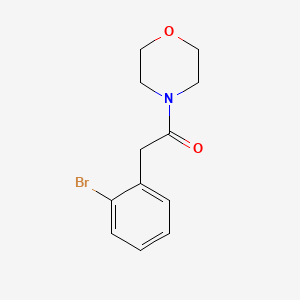

2-(2-Bromophenyl)-1-morpholinoethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

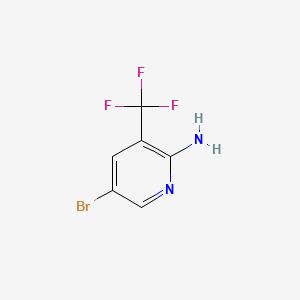

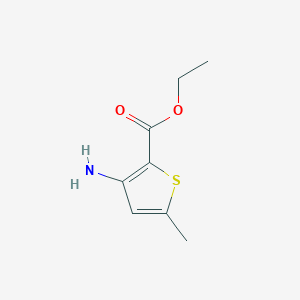

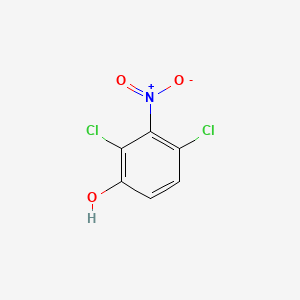

2-(2-Bromophenyl)-1-morpholinoethanone, commonly referred to as 2-Bromo-1-Morpholinoethanone, is an organic compound that has been studied extensively for its potential applications in scientific research. It is a colorless solid that is soluble in most organic solvents. 2-Bromo-1-Morpholinoethanone is a versatile compound that can be used in a wide range of laboratory experiments and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis of Key Intermediates in Drug Development

Research on related compounds, such as 2-Fluoro-4-bromobiphenyl, highlights the importance of brominated and morpholino-containing compounds in the synthesis of pharmaceuticals. These studies often focus on developing practical synthesis methods for key intermediates used in manufacturing drugs like flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. This implies that 2-(2-Bromophenyl)-1-morpholinoethanone could serve a similar role in the synthesis of other pharmaceutical compounds, particularly those requiring bromophenyl and morpholino groups as intermediates (Qiu et al., 2009).

Molecular Chemistry and Organic Synthesis

The study of cuprous bis-phenanthroline compounds, which involve complex coordination chemistry, suggests that compounds like this compound could have applications in designing materials with specific electronic or photophysical properties. This could extend to the development of new materials for electronics or photonics, where the precise manipulation of molecular structures can lead to significant advancements (Scaltrito et al., 2000).

Antioxidant Activity and Health Applications

Research on antioxidants and their mechanisms provides a framework for studying the potential health applications of various compounds, including those containing morpholino groups. The detailed analysis of antioxidant assays suggests that this compound could be investigated for its antioxidant properties, which might have implications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Gene Function Studies

The use of morpholino oligos in inhibiting gene function highlights the potential for this compound and similar compounds in genetic research and therapy. These compounds could be used to study gene function or as part of therapeutic interventions to modulate gene expression in various diseases (Heasman, 2002).

Biomedical Applications

The development of phosphorus-containing polymers for biomedical applications, including drug delivery, suggests a potential research area for this compound. Compounds with similar structural features could be explored for their biocompatibility and utility in creating new biomaterials for medical use (Monge et al., 2011).

Safety and Hazards

Future Directions

The study of “2-(2-Bromophenyl)-1-morpholinoethanone” could potentially contribute to the development of new drugs or materials. The bromophenyl and morpholino groups are both found in a variety of biologically active compounds, suggesting that “this compound” might also have interesting biological properties .

Mechanism of Action

Target of Action

Bromophenyl compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its target could be related to carbon-carbon bond formation in organic synthesis.

Mode of Action

The mode of action of 2-(2-Bromophenyl)-1-morpholinoethanone is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the bromophenyl group acts as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new palladium-carbon bond . This is followed by transmetalation, where a nucleophilic organoboron reagent is transferred from boron to palladium .

Biochemical Pathways

Given its potential role in suzuki–miyaura cross-coupling reactions , it may be involved in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific context of its use.

Pharmacokinetics

The lipophilicity and water solubility of similar bromophenyl compounds can influence their bioavailability .

Result of Action

The result of the action of this compound is likely the formation of new carbon-carbon bonds through Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of a wide variety of organic compounds, depending on the specific organoboron reagents used in the reaction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the reaction conditions, including temperature, solvent, and the presence of a palladium catalyst . Additionally, the stability and efficacy of the compound may be influenced by storage conditions, such as temperature and exposure to light .

Properties

IUPAC Name |

2-(2-bromophenyl)-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c13-11-4-2-1-3-10(11)9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIMNPAXLSQYBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608899 |

Source

|

| Record name | 2-(2-Bromophenyl)-1-(morpholin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76016-38-1 |

Source

|

| Record name | 2-(2-Bromophenyl)-1-(morpholin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azaspiro[3.3]heptane](/img/structure/B1288461.png)

![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1288462.png)